molecular formula C7H14O2S B2659254 3-Methanesulfinylcyclohexan-1-ol CAS No. 2138126-09-5

3-Methanesulfinylcyclohexan-1-ol

Cat. No. B2659254
CAS RN: 2138126-09-5
M. Wt: 162.25
InChI Key: LTNJLPVPZKRFBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methanesulfinylcyclohexan-1-ol is a chemical compound with the molecular formula C7H14O2S and a molecular weight of 162.2499 . It is used in various applications, including pharmaceutical testing .


Molecular Structure Analysis

The InChI code for 3-Methanesulfinylcyclohexan-1-ol is 1S/C7H14O2S/c1-10(9)7-4-2-3-6(8)5-7/h6-8H,2-5H2,1H3 . This code provides a textual representation of the molecule’s structure.


Chemical Reactions Analysis

While specific reactions involving 3-Methanesulfinylcyclohexan-1-ol are not detailed in the search results, alcohols in general can undergo several types of reactions. These include conversion into alkyl halides, tosylates, dehydration to yield alkenes, and conversion into esters .


Physical And Chemical Properties Analysis

The physical form of 3-Methanesulfinylcyclohexan-1-ol is an oil . More specific physical and chemical properties are not available in the search results.

Scientific Research Applications

Energy Storage and Conversion

One notable application in the field of energy involves the use of sulfonic ester-based additives like (Trimethylsilyl)methanesulfonate to enhance the electrochemical performance of high-voltage batteries. These additives stabilize the interface of over-lithiated oxides, improving capacity retention, rate performance, and high-temperature stability by forming a protective layer that mitigates electrolyte decomposition (Lim et al., 2016).

Catalysis and Organic Synthesis

In the realm of catalysis, graphene-confined single iron atoms have shown efficacy in converting methane to C1 oxygenated products at room temperature, highlighting a radical pathway for methane conversion that could be of significant interest for synthesizing value-added chemicals (Cui et al., 2018).

Additionally, new ligand scaffolds involving 2-aminocyclohexanecarboxylic acid derivatives have been developed for catalytic asymmetric synthesis, demonstrating the potential for high enantiomeric excess in the addition of alkylzinc reagents to aliphatic aldehydes (Wipf & Wang, 2002).

Furthermore, methanesulfonic acid has been employed as an environmentally benign catalyst for the electrophilic addition of long-chain olefins to benzene, showcasing its potential for green chemistry applications (Luong et al., 2004).

Photocatalysis and Photostereomutation

The photophysics and photostereomutation of aryl methyl sulfoxides have been studied, revealing insights into the effects of methanesulfinyl groups on aromatic chromophores and their application in light-mediated organic transformations (Lee & Jenks, 2001).

Methane Activation and Conversion

Research on methane activation and conversion to more valuable chemicals has been a significant focus, aiming to develop processes that are simpler and more efficient. Studies have explored various strategies, including direct and indirect conversion methods, to overcome the challenges associated with methane's intrinsic stability and the economic viability of these processes (Tang et al., 2014).

Safety and Hazards

3-Methanesulfinylcyclohexan-1-ol has been classified under the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

3-methylsulfinylcyclohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2S/c1-10(9)7-4-2-3-6(8)5-7/h6-8H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTNJLPVPZKRFBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)C1CCCC(C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.